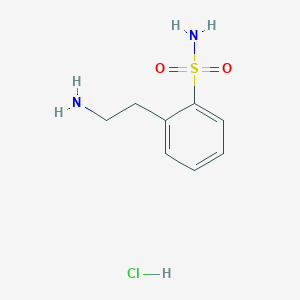
2-(2-Aminoethyl)benzenesulfonamide;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Aminoethyl)benzenesulfonamide;hydrochloride is a chemical compound with the molecular formula C8H12N2O2S·HCl. It is a derivative of benzenesulfonamide and is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is often used as a reagent in biochemical research and has properties that make it valuable in industrial applications.
Mecanismo De Acción
Target of Action
The primary target of 2-(2-Aminoethyl)benzenesulfonamide hydrochloride is a group of enzymes known as serine proteases . These enzymes play a crucial role in various biological processes, including digestion, immune response, blood clotting, and cell signaling .
Mode of Action
2-(2-Aminoethyl)benzenesulfonamide hydrochloride interacts with its targets, the serine proteases, by irreversibly binding to their active sites . This binding inhibits the proteases’ ability to catalyze the hydrolysis of peptide bonds, thereby preventing them from performing their normal functions .
Biochemical Pathways
By inhibiting serine proteases, 2-(2-Aminoethyl)benzenesulfonamide hydrochloride affects several biochemical pathways. For instance, it can impact the coagulation cascade, a series of reactions that lead to the formation of a blood clot . It can also influence the complement system, a part of the immune system that enhances the ability of antibodies to clear microbes and damaged cells .
Pharmacokinetics
It is known to be water-soluble , which suggests that it could be well-absorbed in the body and could have good bioavailability. More research is needed to fully understand its pharmacokinetic properties.
Result of Action
The molecular and cellular effects of 2-(2-Aminoethyl)benzenesulfonamide hydrochloride’s action primarily involve the inhibition of serine proteases. This can lead to a decrease in the digestion of proteins, a reduction in blood clotting, and a modulation of immune responses .
Análisis Bioquímico
Biochemical Properties
2-(2-Aminoethyl)benzenesulfonamide;hydrochloride plays a crucial role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. One of its primary interactions is with carbonic anhydrase, an enzyme that catalyzes the conversion of carbon dioxide and water to bicarbonate and protons. This interaction is essential for maintaining acid-base balance in tissues and organs . Additionally, this compound has been used to develop model systems for studying biochemical interactions using microfluidic chips .
Cellular Effects
This compound affects various types of cells and cellular processes. In human hepatocellular carcinoma cells, it acts as an inhibitor, impacting cell signaling pathways and gene expression . This compound influences cellular metabolism by altering the activity of enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. It binds to the active site of carbonic anhydrase, inhibiting its activity and leading to changes in cellular pH regulation . This inhibition can affect various cellular processes, including ion transport and metabolic reactions. Additionally, this compound can modify the activity of serine proteases by covalently binding to their active sites, leading to enzyme inhibition .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but its activity may degrade over extended periods . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of target enzymes and alterations in cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant adverse effects . At higher doses, it can lead to toxic effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as carbonic anhydrase and serine proteases, affecting their activity and, consequently, the metabolic flux within cells . These interactions can lead to changes in metabolite levels and overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound’s distribution within tissues can influence its overall efficacy and impact on cellular function .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization ensures that the compound interacts with its intended targets, leading to the desired biochemical effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminoethyl)benzenesulfonamide;hydrochloride typically involves the reaction of benzenesulfonyl chloride with ethylenediamine. The reaction is carried out in an aqueous medium, and the product is isolated as a hydrochloride salt. The general reaction scheme is as follows:
Reaction of benzenesulfonyl chloride with ethylenediamine:
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through crystallization or other suitable methods.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Aminoethyl)benzenesulfonamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The sulfonamide group can be reduced to form sulfonic acids or other derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives
Reduction: Sulfonic acids or other reduced forms
Substitution: Various substituted benzenesulfonamide derivatives
Aplicaciones Científicas De Investigación
2-(2-Aminoethyl)benzenesulfonamide;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Acts as an inhibitor in enzymatic reactions, particularly in the study of proteases.
Medicine: Investigated for its potential therapeutic effects, including its role as an enzyme inhibitor.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Comparación Con Compuestos Similares
Similar Compounds
Phenylmethanesulfonyl fluoride (PMSF): Another sulfonamide derivative used as a protease inhibitor.
Diisopropylfluorophosphate (DFP): A fluorophosphate compound with similar inhibitory properties.
Uniqueness
2-(2-Aminoethyl)benzenesulfonamide;hydrochloride is unique due to its water solubility and stability at low pH values, which makes it more suitable for certain biochemical applications compared to PMSF and DFP. Its lower toxicity and improved solubility in aqueous solutions also contribute to its preference in various research settings .
Propiedades
IUPAC Name |
2-(2-aminoethyl)benzenesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S.ClH/c9-6-5-7-3-1-2-4-8(7)13(10,11)12;/h1-4H,5-6,9H2,(H2,10,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKROCZHLZPZHTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCN)S(=O)(=O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 1-[(2-nitrophenyl)sulfonyl]piperidine-2-carboxylate](/img/structure/B2626558.png)
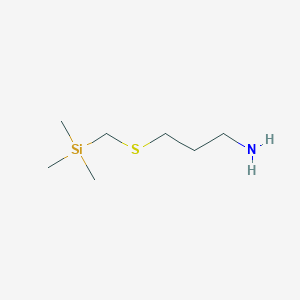
![3-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-[(4-ethylphenyl)methyl]propanamide](/img/structure/B2626561.png)



![(5-chloro-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol](/img/structure/B2626568.png)
![N-{1-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethyl}prop-2-enamide](/img/structure/B2626569.png)
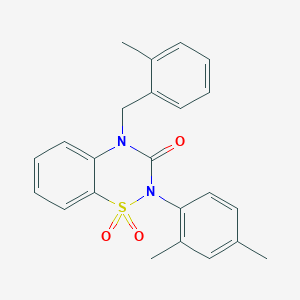

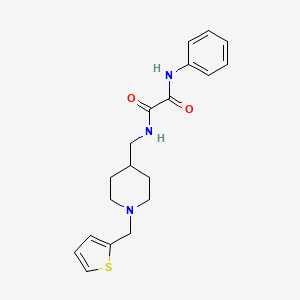
![3-(4-{[(5-chloro-2-methylphenyl)carbamoyl]methyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-methylpropanamide](/img/structure/B2626577.png)
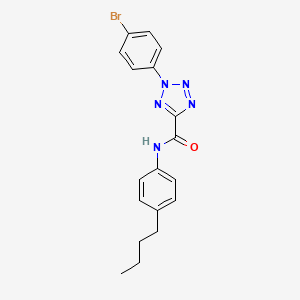
![4-{[3-(2-Chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}benzamide](/img/structure/B2626579.png)
